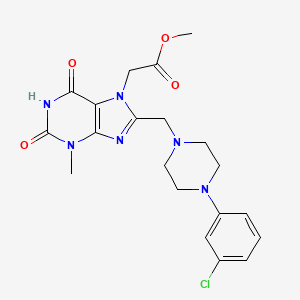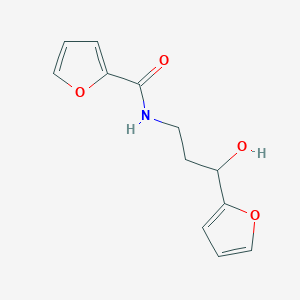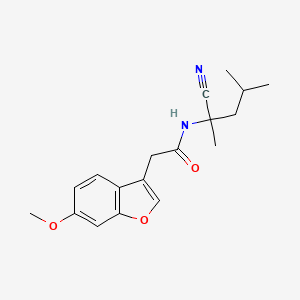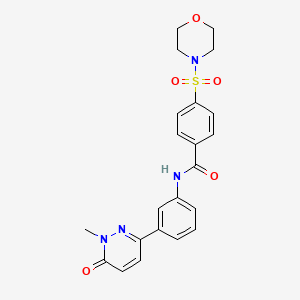
N1-(3-ethoxypropyl)-N2-(2-(methylthio)phenyl)oxalamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N1-(3-ethoxypropyl)-N2-(2-(methylthio)phenyl)oxalamide is a chemical compound that has been studied for its potential use in scientific research. This compound is also known as EPM-102 or NSC 716970 and has been found to exhibit promising properties in various research applications. In
Mécanisme D'action
The mechanism of action of N1-(3-ethoxypropyl)-N2-(2-(methylthio)phenyl)oxalamide is not fully understood. However, it has been reported to induce apoptosis (programmed cell death) in cancer cells by inhibiting the activity of certain enzymes involved in cell growth and proliferation.
Biochemical and Physiological Effects:
Studies have shown that N1-(3-ethoxypropyl)-N2-(2-(methylthio)phenyl)oxalamide has a significant impact on various biochemical and physiological processes. It has been reported to inhibit the activity of certain enzymes involved in cell growth and proliferation, induce apoptosis in cancer cells, and reduce the formation of new blood vessels in tumors.
Avantages Et Limitations Des Expériences En Laboratoire
One of the significant advantages of using N1-(3-ethoxypropyl)-N2-(2-(methylthio)phenyl)oxalamide in lab experiments is its potent anti-cancer activity against various types of cancer cells. This makes it a promising candidate for the development of new anti-cancer drugs. However, one of the limitations of using this compound is its potential toxicity, which may limit its use in certain research applications.
Orientations Futures
There are several future directions for the study of N1-(3-ethoxypropyl)-N2-(2-(methylthio)phenyl)oxalamide. One area of research is to explore its potential use in combination with other anti-cancer drugs to enhance their efficacy. Another future direction is to investigate its potential use in the treatment of other diseases, such as inflammatory disorders and neurological disorders. Additionally, further studies are needed to better understand the mechanism of action of this compound and to identify any potential side effects or toxicity concerns.
Conclusion:
In conclusion, N1-(3-ethoxypropyl)-N2-(2-(methylthio)phenyl)oxalamide is a promising compound that has been studied for its potential use in various scientific research applications. Its potent anti-cancer activity and impact on various biochemical and physiological processes make it a promising candidate for the development of new anti-cancer drugs. However, further studies are needed to better understand its mechanism of action and potential side effects.
Méthodes De Synthèse
The synthesis of N1-(3-ethoxypropyl)-N2-(2-(methylthio)phenyl)oxalamide involves the reaction of 2-(methylthio)aniline with ethyl 3-bromo propionate in the presence of a base such as potassium carbonate. The resulting intermediate is then treated with oxalyl chloride to form the final product. This method has been reported to yield high purity and good yields of the desired compound.
Applications De Recherche Scientifique
N1-(3-ethoxypropyl)-N2-(2-(methylthio)phenyl)oxalamide has been studied for its potential use in various scientific research applications. One of the most significant areas of research is in the treatment of cancer. Studies have shown that this compound has potent anti-cancer activity against various types of cancer cells, including breast, lung, and colon cancer cells.
Propriétés
IUPAC Name |
N-(3-ethoxypropyl)-N'-(2-methylsulfanylphenyl)oxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O3S/c1-3-19-10-6-9-15-13(17)14(18)16-11-7-4-5-8-12(11)20-2/h4-5,7-8H,3,6,9-10H2,1-2H3,(H,15,17)(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HLGNPPKKDKLCFE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCCCNC(=O)C(=O)NC1=CC=CC=C1SC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.39 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N1-(3-ethoxypropyl)-N2-(2-(methylthio)phenyl)oxalamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[[1-(5-Chloro-2-methoxybenzoyl)piperidin-4-yl]methyl]-6-pyrazol-1-ylpyridazin-3-one](/img/structure/B2825035.png)






![Methyl 2-[2-[2-(3,4-dichloroanilino)-2-oxoethyl]-1-oxoisoquinolin-5-yl]oxyacetate](/img/structure/B2825048.png)

![N-(3-chloro-4-methylphenyl)-2-{4-[5-(3-fluorophenyl)-1,2,4-oxadiazol-3-yl]-2-methyl-1H-imidazol-1-yl}acetamide](/img/structure/B2825051.png)

![N-[2-(1H-indol-3-ylsulfanyl)ethyl]-2-(2-methyl-1H-indol-3-yl)-2-oxoacetamide](/img/structure/B2825054.png)
![N-(2-(6-fluoro-4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)cyclobutanecarboxamide](/img/structure/B2825057.png)
